Methyl 2-diazo-2-(phenylsulfonyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

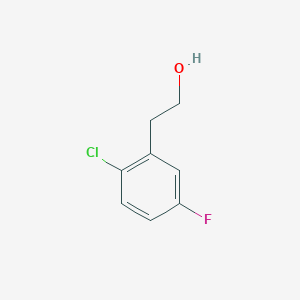

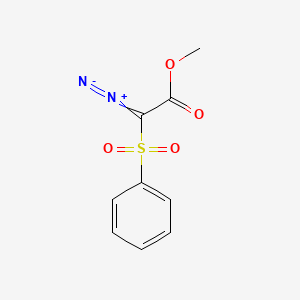

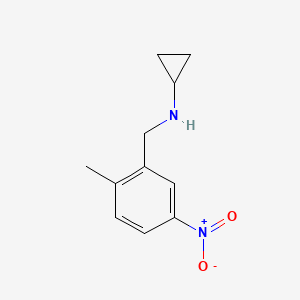

Methyl 2-diazo-2-(phenylsulfonyl)acetate, also known as methyl 2-(benzenesulfonyl)-2-diazoacetate, is an organic compound with the CAS Number: 70972-83-7 . It is a diazo derivative of methyl phenylacetate .

Synthesis Analysis

Methyl phenyldiazoacetate is prepared by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base .

Molecular Structure Analysis

The InChI code for Methyl 2-diazo-2-(phenylsulfonyl)acetate is 1S/C9H8N2O4S/c1-15-9(12)8(11-10)16(13,14)7-5-3-2-4-6-7/h2-6H,1H3 . This indicates that the compound has a molecular weight of 240.24 .

Chemical Reactions Analysis

Methyl phenyldiazoacetate and many related derivatives are precursors to donor-acceptor carbenes, which can be used for cyclopropanation or to insert into C-H bonds of organic substrates. These reactions are catalyzed by dirhodium tetraacetate or related chiral complexes .

Physical And Chemical Properties Analysis

Methyl 2-diazo-2-(phenylsulfonyl)acetate is a clear to slightly cloudy liquid with a light orange to yellow color . It has a density of 1.305 g/mL at 20 °C . The compound has a melting point of 30°C and a boiling point of 165 °C/0.05 mmHg . It is insoluble in water .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for “methyl 2-(benzenesulfonyl)-2-diazoacetate”, also known as “Methyl 2-diazo-2-(phenylsulfonyl)acetate”. Unfortunately, the available information from these searches does not provide a comprehensive analysis of unique applications for this compound.

However, diazo compounds in general have shown diverse reactivity in organic synthesis and are commonly utilized as free carbene or metal carbene precursors. They can directly serve as electrophiles or nucleophiles, and catalytic carbene transfer reactions have found wide applications in organic synthesis .

Safety and Hazards

Methyl 2-diazo-2-(phenylsulfonyl)acetate is a flammable liquid and vapor that causes serious eye irritation. It may cause drowsiness or dizziness . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the victim should be moved to fresh air and kept at rest .

Mechanism of Action

Target of Action

Methyl 2-diazo-2-(phenylsulfonyl)acetate, also known as methyl 2-(benzenesulfonyl)-2-diazoacetate, is a complex organic compound. Similar compounds have been shown to target enzymes such as methionine aminopeptidase 2 .

Mode of Action

It’s known that diazo compounds can participate in various reactions, including cyclopropanation, ylide formation, and wolff rearrangement .

Biochemical Pathways

the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway, and the mevalonic acid (MVA) pathway .

Result of Action

Similar compounds have been shown to have antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .

Action Environment

The action, efficacy, and stability of methyl 2-diazo-2-(phenylsulfonyl)acetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

methyl 2-(benzenesulfonyl)-2-diazoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-15-9(12)8(11-10)16(13,14)7-5-3-2-4-6-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNCGLSDUFKJNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-diazo-2-(phenylsulfonyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1406154.png)

![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)

![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)

![N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1406165.png)

![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1406166.png)